molecular formula C19H18N8O7 B1679009 Nitrosofolic acid CAS No. 29291-35-8

Nitrosofolic acid

Cat. No.: B1679009
CAS No.: 29291-35-8
M. Wt: 470.4 g/mol
InChI Key: QPQDSWYBXPBZPJ-LBPRGKRZSA-N
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Description

Nitrosofolic acid is a derivative of folic acid, a water-soluble vitamin that plays a crucial role in various biological processes. This compound contains a nitroso group, which is known for its potential carcinogenic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nitrosofolic acid typically involves the nitrosation of folic acid. This process can be achieved by reacting folic acid with nitrous acid under acidic conditions. The reaction is carried out at low temperatures to prevent the decomposition of the nitroso group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as liquid chromatography and mass spectrometry are employed to monitor the reaction and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Nitrosofolic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nitrosofolic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Studied for its potential effects on cellular processes and DNA synthesis.

    Medicine: Investigated for its potential role in cancer research due to its nitroso group.

    Industry: Used in the production of nutraceuticals and dietary supplements .

Mechanism of Action

Nitrosofolic acid exerts its effects through the nitroso group, which can interact with various biological molecules. The nitroso group can form adducts with proteins and nucleic acids, leading to alterations in their structure and function. This interaction can disrupt cellular processes and potentially lead to carcinogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of N-Nitrosofolic Acid

Nitrosofolic acid is unique due to its derivation from folic acid, a vital nutrient. This compound combines the biological significance of folic acid with the reactive nature of the nitroso group, making it a valuable tool in various research fields .

Properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]-nitrosoamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8O7/c20-19-24-15-14(16(30)25-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)17(31)27(26-34)12(18(32)33)5-6-13(28)29/h1-4,8,12,21H,5-7H2,(H,28,29)(H,32,33)(H3,20,22,24,25,30)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQDSWYBXPBZPJ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N(C(CCC(=O)O)C(=O)O)N=O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N([C@@H](CCC(=O)O)C(=O)O)N=O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183545
Record name Glutamic acid, N-nitroso-N-pteroyl-, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29291-35-8
Record name L-Glutamic acid, N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-N-nitroso-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29291-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrosofolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029291358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutamic acid, N-nitroso-N-pteroyl-, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITROSOFOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR96MOG8SM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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